An In-depth Technical Guide to 5-Chloro-6-methylpyridin-3-ol (CAS Number: 51984-63-5)
An In-depth Technical Guide to 5-Chloro-6-methylpyridin-3-ol (CAS Number: 51984-63-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-6-methylpyridin-3-ol, a key heterocyclic building block in medicinal chemistry. The document delves into its chemical properties, plausible synthetic routes, analytical characterization, and its significant role as an intermediate in the development of novel therapeutics, particularly as modulators of the Integrated Stress Pathway. This guide is intended to be a valuable resource for researchers and scientists engaged in drug discovery and development, offering both theoretical insights and practical methodologies.
Introduction: The Significance of Substituted Pyridinols in Medicinal Chemistry
Substituted pyridine scaffolds are privileged structures in drug discovery, forming the core of numerous approved pharmaceuticals.[1] Their prevalence stems from their ability to engage in a variety of biological interactions, including hydrogen bonding and aromatic stacking, which are crucial for molecular recognition at physiological targets. The pyridin-3-ol moiety, in particular, is a versatile pharmacophore found in a range of biologically active compounds. Pyridinone derivatives, tautomers of hydroxypyridines, are known to possess a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[2][3][4]
5-Chloro-6-methylpyridin-3-ol, with its specific substitution pattern, offers a unique combination of electronic and steric properties that can be exploited for the synthesis of targeted therapeutics. The presence of a chlorine atom, a methyl group, and a hydroxyl group on the pyridine ring provides multiple points for chemical modification, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity. This guide will explore the synthesis, characterization, and application of this important chemical intermediate.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a chemical is paramount for its effective and safe use in a laboratory setting.
Physicochemical Properties
The key physicochemical properties of 5-Chloro-6-methylpyridin-3-ol are summarized in the table below.
| Property | Value | Source |
| CAS Number | 51984-63-5 | [5][6] |
| Molecular Formula | C₆H₆ClNO | [5] |
| Molecular Weight | 143.57 g/mol | [5] |
| Appearance | Off-white to light yellow powder | Supplier Data |
| Boiling Point | 309.2 ± 37.0 °C (Predicted) | |
| Storage Temperature | 2-8°C, under inert atmosphere | [6] |
Safety and Handling
5-Chloro-6-methylpyridin-3-ol is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.
Hazard Statements:
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H302: Harmful if swallowed.[5]
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H315: Causes skin irritation.[5]
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H319: Causes serious eye irritation.[5]
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H335: May cause respiratory irritation.[5]
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. Work should be conducted in a well-ventilated fume hood.
Synthesis of 5-Chloro-6-methylpyridin-3-ol: A Representative Protocol
The proposed synthetic pathway starts from the readily available 2-amino-6-methylpyridine and proceeds through nitration, chlorination, reduction of the nitro group, diazotization, and finally hydrolysis to yield the target compound.
Figure 1: Proposed synthetic workflow for 5-Chloro-6-methylpyridin-3-ol.
Step 1: Nitration of 2-Amino-6-methylpyridine
Causality: The initial step involves the regioselective nitration of the pyridine ring. The amino group is a strong activating group and directs the electrophilic nitration to the positions ortho and para to it. In this case, the 5-position is targeted.
Protocol:
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In a flask equipped with a stirrer and a dropping funnel, cautiously add 2-amino-6-methylpyridine to concentrated sulfuric acid while maintaining the temperature below 10°C with an ice bath.
-
Slowly add a nitrating mixture (a solution of fuming nitric acid in concentrated sulfuric acid) dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until the starting material is consumed (monitored by TLC).
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Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to obtain 2-amino-6-methyl-5-nitropyridine.
Step 2: Chlorination via Sandmeyer Reaction
Causality: The Sandmeyer reaction is a classic method for converting an amino group on an aromatic ring to a chloro group via a diazonium salt intermediate.
Protocol:
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Dissolve 2-amino-6-methyl-5-nitropyridine in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
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In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
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Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Effervescence (nitrogen gas evolution) should be observed.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-6-methyl-5-nitropyridine.
Step 3: Reduction of the Nitro Group
Causality: The nitro group is reduced to an amino group, which is a necessary precursor for the subsequent diazotization and hydrolysis to the hydroxyl group.
Protocol:
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Suspend 2-chloro-6-methyl-5-nitropyridine in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux and add a reducing agent, such as iron powder or tin(II) chloride, portion-wise.
-
Continue refluxing until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter to remove any solids.
-
Neutralize the filtrate with a base (e.g., sodium carbonate) and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain 5-amino-2-chloro-6-methylpyridine.
Step 4: Diazotization and Hydrolysis
Causality: The final step involves converting the newly formed amino group into a hydroxyl group. This is achieved by forming a diazonium salt, which is then hydrolyzed by heating in an aqueous acidic solution.
Protocol:
-
Dissolve 5-amino-2-chloro-6-methylpyridine in dilute sulfuric acid.
-
Cool the solution to 0-5°C.
-
Slowly add a solution of sodium nitrite in water dropwise.
-
After the addition, slowly heat the reaction mixture to boiling and maintain reflux for a period to ensure complete hydrolysis of the diazonium salt.
-
Cool the reaction mixture and neutralize with a base to precipitate the product.
-
Filter the solid, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 5-Chloro-6-methylpyridin-3-ol.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following section outlines the expected analytical data for 5-Chloro-6-methylpyridin-3-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
¹H NMR (Proton NMR): The ¹H NMR spectrum of 5-Chloro-6-methylpyridin-3-ol is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.
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Aromatic Protons: Two signals are expected in the aromatic region (typically δ 6.5-8.5 ppm), corresponding to the two protons on the pyridine ring. Their chemical shifts and coupling patterns will be indicative of their positions relative to the substituents.
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Methyl Protons: A singlet corresponding to the three protons of the methyl group is expected in the upfield region (typically δ 2.0-2.5 ppm).
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Hydroxyl Proton: A broad singlet for the hydroxyl proton is expected, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
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Aromatic Carbons: Six distinct signals are expected in the downfield region (typically δ 110-160 ppm) for the six carbons of the pyridine ring. The chemical shifts will be influenced by the attached substituents (Cl, CH₃, OH).
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Methyl Carbon: A signal in the upfield region (typically δ 15-25 ppm) is expected for the methyl carbon.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method would be suitable for the analysis of 5-Chloro-6-methylpyridin-3-ol.
Representative HPLC Method:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
This method should provide a sharp, well-resolved peak for 5-Chloro-6-methylpyridin-3-ol, allowing for accurate purity determination.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. In the mass spectrum of 5-Chloro-6-methylpyridin-3-ol, the molecular ion peak (M⁺) should be observed at m/z corresponding to its molecular weight (143.57). The isotopic pattern of the molecular ion peak, showing a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, will confirm the presence of a single chlorine atom.
Applications in Drug Discovery and Development
5-Chloro-6-methylpyridin-3-ol is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its utility is highlighted by its inclusion in patent literature related to the development of novel drugs.
A key application of this compound is as a building block in the synthesis of modulators of the Integrated Stress Pathway (ISR) . The ISR is a cellular signaling network that is activated in response to various stress conditions and is implicated in a range of diseases, including neurodegenerative disorders, metabolic diseases, and cancer. A patent discloses the use of compounds derived from 5-Chloro-6-methylpyridin-3-ol in this therapeutic area.
Figure 2: Role of 5-Chloro-6-methylpyridin-3-ol in drug development.
The synthesis of these modulators likely involves the functionalization of the hydroxyl group of 5-Chloro-6-methylpyridin-3-ol, for example, through etherification or esterification reactions, to introduce larger and more complex moieties that can interact with the target protein in the ISR. The chloro and methyl groups on the pyridine ring can also play a crucial role in modulating the binding affinity and pharmacokinetic properties of the final drug candidates.
Conclusion
5-Chloro-6-methylpyridin-3-ol is a strategically important chemical intermediate with significant potential in the field of medicinal chemistry. Its versatile structure allows for the synthesis of a diverse range of compounds, particularly those targeting complex signaling pathways implicated in various diseases. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, analytical characterization methods, and its application in drug discovery. As research into novel therapeutic agents continues, the demand for such well-characterized and versatile building blocks is expected to grow, further solidifying the importance of 5-Chloro-6-methylpyridin-3-ol in the development of next-generation medicines.
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6-Chloro-5-methylpyridin-3-ol | C6H6ClNO | CID 12852015 - PubChem. (URL: [Link])
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